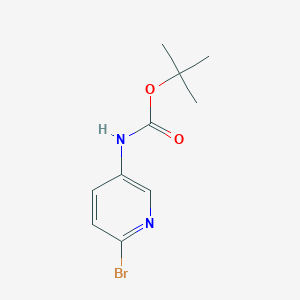

tert-Butyl (6-bromopyridin-3-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFAQGJWQMNXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428406 | |

| Record name | tert-Butyl (6-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-15-1 | |

| Record name | tert-Butyl (6-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-bromopyridine, 5-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (6-bromopyridin-3-yl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl (6-bromopyridin-3-yl)carbamate

Introduction

This compound is a heterocyclic organic compound widely utilized as a key building block in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a bromine atom, and a tert-butoxycarbonyl (Boc) protected amine group. This combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those targeting various signaling pathways. The Boc group serves as a stable protecting group for the amine, which can be selectively removed under acidic conditions. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents onto the pyridine core. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 218594-15-1 | |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | tert-butyl N-(6-bromopyridin-3-yl)carbamate, tert-butyl 6-bromo-3-pyridinylcarbamate | [2] |

| Physical Form | Solid | |

| Boiling Point | 301°C at 760 mmHg | [2] |

| Density | 1.453 g/cm³ | [2] |

| Refractive Index | 1.573 | [2] |

| Flash Point | 135.8°C | [2] |

| Vapor Pressure | 0.00109 mmHg at 25°C | [2] |

| InChI | InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | [2] |

| InChIKey | LSFAQGJWQMNXLP-UHFFFAOYSA-N | |

| Purity | Typically ≥95% |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.5 ppm), protons on the pyridine ring (in the aromatic region, typically 7.0-8.5 ppm), and the N-H proton of the carbamate (a broad singlet).

-

¹³C NMR: The carbon NMR would display a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons around 28 ppm, and signals for the aromatic carbons of the pyridine ring.[3]

-

IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the carbamate (around 1700-1725 cm⁻¹), and C-N and C-O stretches.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 5-amino-2-bromopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Methodology:

-

Reaction Setup: To a solution of 5-amino-2-bromopyridine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (0.1-1.2 equivalents).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Boc-Deprotection Protocol

The removal of the Boc protecting group is a standard procedure to liberate the free amine, which can then be used in subsequent reactions.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or hydrochloric acid (HCl) in dioxane (4M solution), to the mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product, 5-amino-2-bromopyridine, is often obtained as a salt (e.g., trifluoroacetate or hydrochloride) and can be used directly or neutralized with a base.[4]

Reactivity, and Applications in Drug Development

The primary utility of this compound lies in its role as a bifunctional intermediate. The Boc-protected amine and the bromo-substituent are key to its versatility. The carbamate group is a robust protecting group that is stable under a variety of reaction conditions but can be cleanly removed when needed.[5] This allows for selective reactions at the bromine position.

The bromine atom on the pyridine ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of functional groups, which is a critical strategy in the synthesis of compound libraries for drug discovery. For instance, it can be used as a reactant in the industrial manufacturing of kinase inhibitors, such as Akt kinase inhibitors.[6]

References

- 1. 218594-15-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 218594-15-1 [chemnet.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-butyl 2-broMo-6-chloropyridin-3-ylcarbaMate | 1227958-32-8 [chemicalbook.com]

An In-depth Technical Guide to the Structure and Synthesis of tert-Butyl (6-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of tert-butyl (6-bromopyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug discovery. This document details its chemical properties, provides established synthesis protocols with quantitative data, and illustrates the synthetic pathway.

Chemical Structure and Properties

This compound is a carbamate-protected derivative of 6-bromopyridin-3-amine. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for selective reactions at other positions of the pyridine ring.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 218594-15-1 | [1] |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 273.13 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | tert-butyl 6-bromo-3-pyridinylcarbamate | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| InChI Key | LSFAQGJWQMNXLP-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the protection of the amino group of 6-bromopyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an aprotic solvent, often in the presence of a base to facilitate the reaction.

General Reaction Scheme

The synthesis involves the nucleophilic attack of the amino group of 6-bromopyridin-3-amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the desired carbamate, along with the byproducts tert-butanol and carbon dioxide.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: General Procedure with a Base

This protocol is based on standard methods for the Boc protection of amines.[2][3]

Materials:

-

6-Bromopyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (1.1 - 1.5 equivalents)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve 6-bromopyridin-3-amine (1.0 equivalent) in anhydrous THF or DCM.

-

Add triethylamine or DMAP (1.1 - 1.5 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Protocol 2: Procedure without an added organic base

This method is adapted from general procedures for Boc protection where the amine itself can act as a base, or the reaction proceeds without a strong base.[4]

Materials:

-

6-Bromopyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

tert-Butyl methyl ether (MTBE)

-

0.1 N aqueous HCl

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 6-bromopyridin-3-amine (1.0 equivalent) in anhydrous THF.

-

Add di-tert-butyl dicarbonate (1.0 - 1.2 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add saturated aqueous sodium bicarbonate solution to the reaction mixture.

-

Extract the mixture with tert-butyl methyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with 0.1 N aqueous HCl followed by saturated aqueous sodium bicarbonate solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Table 2: Summary of a Representative Synthesis

| Parameter | Value |

| Starting Material | 6-Bromopyridin-3-amine |

| Reagent | Di-tert-butyl dicarbonate |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Reported Yield | 80-90% (for similar aminopyridines) |

| Purification | Column Chromatography |

Note: The yield is based on a general procedure for aminopyridine protection and may vary for the specific substrate.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This compound is a valuable synthetic intermediate. Its preparation via Boc protection of 6-bromopyridin-3-amine is a straightforward and high-yielding process. The protocols and data presented in this guide offer a solid foundation for researchers and scientists in the field of drug development to synthesize and utilize this versatile building block in their research endeavors.

References

Spectroscopic Profile of tert-Butyl (6-bromopyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Predicted Spectroscopic Data

Molecular Formula: C₁₀H₁₃BrN₂O₂ Molecular Weight: 273.13 g/mol

The structure of tert-Butyl (6-bromopyridin-3-yl)carbamate incorporates a 6-bromopyridine ring and a tert-butoxycarbonyl (Boc) protecting group. The following tables summarize the predicted spectroscopic data based on these structural features.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the N-H proton of the carbamate, and the highly shielded protons of the tert-butyl group. The characteristic singlet of the Boc group is a strong indicator of its presence.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-2 (Pyridine) |

| ~7.9 | dd | 1H | H-4 (Pyridine) |

| ~7.4 | d | 1H | H-5 (Pyridine) |

| ~7.0 | br s | 1H | N-H (Carbamate) |

| 1.51 | s | 9H | -C(CH₃)₃ (Boc)[2] |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the typical range for pyridyl systems.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the carbon atoms of the pyridine ring and the carbamate group. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the carbamate functionality.

| Chemical Shift (δ, ppm) | Assignment |

| ~152.5 | C=O (Carbamate)[2] |

| ~145 | C-2 (Pyridine) |

| ~141 | C-6 (Pyridine, C-Br) |

| ~137 | C-4 (Pyridine) |

| ~133 | C-3 (Pyridine, C-N) |

| ~128 | C-5 (Pyridine) |

| ~81 | -C(CH₃)₃ (Boc)[2] |

| 28.3 | -C(CH₃)₃ (Boc)[2] |

Solvent: CDCl₃, Broadband proton-decoupled.

Predicted IR Data

The infrared spectrum is characterized by absorption bands typical for N-H and C=O stretching in the carbamate group, as well as vibrations from the aromatic pyridine ring. N-Boc protected amines typically show a characteristic C=O absorption between 1702–1712 cm⁻¹.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H Stretch (Carbamate) |

| ~2980 | Medium | C-H Stretch (aliphatic, tert-butyl) |

| ~1710 | Strong | C=O Stretch (Amide I, Carbamate)[3] |

| ~1600, ~1470 | Medium | C=C & C=N Stretch (Pyridine ring) |

| ~1520 | Medium | N-H Bend (Amide II) |

| ~1160 | Strong | C-O Stretch (Carbamate) |

| ~1050 | Medium | C-Br Stretch |

Sample preparation: KBr pellet or thin film.

Predicted Mass Spectrometry (MS) Data

The mass spectrum, typically acquired using electron ionization (EI), is expected to show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4] Fragmentation is likely to occur through the loss of the tert-butyl group or the entire Boc group, and cleavage of the pyridine ring.[4]

| m/z | Relative Abundance (%) | Assignment |

| 272/274 | Moderate | [M]⁺, Molecular ion (⁷⁹Br / ⁸¹Br isotopes) |

| 216/218 | High | [M - C₄H₈]⁺, Loss of isobutylene |

| 172/174 | High | [M - C₅H₉O₂]⁺, Loss of Boc group |

| 157/159 | Moderate | [C₅H₄BrN]⁺, Bromopyridine fragment |

| 78 | High | [C₅H₄N]⁺, Pyridyl cation (loss of Br)[4] |

| 57 | High | [C₄H₉]⁺, tert-butyl cation |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The data is acquired on an NMR spectrometer, for example, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal-to-noise ratio is improved by acquiring multiple scans (e.g., 16-64).

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder into a pellet-forming die and apply pressure (several tons) to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Instrumentation: Place the prepared sample (pellet or plate) in the sample holder of an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC-MS) inlet can be used. The sample is vaporized by heating in a vacuum.

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This is known as Electron Ionization (EI).

-

This process removes an electron from the molecule to form a radical cation, known as the molecular ion (M⁺).

-

-

Fragmentation: The high energy of EI often causes the molecular ion to be unstable, leading it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field.

-

They then travel through a magnetic field or a quadrupole mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Technical Guide: Solubility and Synthetic Applications of tert-Butyl (6-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

tert-Butyl (6-bromopyridin-3-yl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a Boc-protected amine and a bromine-substituted pyridine ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The Boc-protecting group offers stability under various reaction conditions and can be selectively removed, while the bromo-substituent serves as a handle for various cross-coupling reactions to introduce molecular diversity. Understanding the solubility of this intermediate is crucial for its effective use in synthetic protocols, including reaction setup, purification, and formulation studies.

Solubility of this compound

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a gap in the publicly available physicochemical data for this compound.

Qualitative Solubility Profile

Based on the solubility of structurally analogous compounds, such as other N-Boc protected brominated heterocycles, a qualitative solubility profile for this compound can be inferred. It is anticipated to be a solid at room temperature.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | High | Structurally similar compounds show high solubility. |

| Chloroform | High | Similar polarity to DCM. |

| Tetrahydrofuran (THF) | Moderate to High | Good solvent for a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Moderate | Commonly used for extraction and chromatography of similar compounds. |

| Acetone | Moderate | Polar aprotic solvent capable of dissolving many organic solids. |

| Acetonitrile (MeCN) | Moderate | Polar aprotic solvent. |

| Methanol (MeOH) | Low to Moderate | Polarity might be too high for optimal solubility. |

| Ethanol (EtOH) | Low to Moderate | Polarity might be too high for optimal solubility. |

| Hexanes/Heptane | Low | Non-polar solvent, unlikely to dissolve the polar carbamate. |

| Water | Very Low | The organic nature of the molecule suggests poor aqueous solubility. |

Note: This table presents estimated qualitative solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the saturation shake-flask method, a widely accepted technique for equilibrium solubility measurement.[1]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Synthesis and Applications

This compound is typically synthesized from commercially available 6-bromopyridin-3-amine through a standard Boc-protection reaction.

Synthetic Workflow

The following diagram illustrates a typical laboratory-scale synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Application in Kinase Inhibitor Development

Derivatives of 6-aminopyridine are known to be valuable scaffolds in the design of kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be modified to achieve potency and selectivity. The bromo-substituent on this compound allows for the introduction of various functionalities through cross-coupling reactions, which is a key strategy in exploring the structure-activity relationship (SAR) of potential kinase inhibitors.

The following diagram provides a simplified, exemplary representation of a generic MAP kinase signaling pathway, a common target for inhibitors developed from scaffolds related to this compound.

Caption: Exemplary MAP kinase signaling pathway targeted by kinase inhibitors.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors. While quantitative solubility data is currently lacking in the public domain, this guide provides a framework for its experimental determination. The outlined synthetic workflow and the context of its application in targeting signaling pathways underscore its importance for researchers in the field. Further characterization of its physicochemical properties, including solubility, will undoubtedly facilitate its broader application in organic synthesis and medicinal chemistry.

References

Navigating the Purity and Stability of tert-Butyl (6-bromopyridin-3-yl)carbamate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the purity and stability of key chemical intermediates is paramount. This in-depth technical guide focuses on tert-Butyl (6-bromopyridin-3-yl)carbamate, a crucial building block in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of its purity profile, stability characteristics, and recommended handling procedures, drawing from commercially available data and general chemical principles.

Purity Profile

Commercially available this compound typically exhibits a purity of 95% or greater. Analysis of various supplier specifications and certificates of analysis indicates that the primary methods for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Summary of Typical Purity Data

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥95.0% | ¹H NMR |

| Identity Confirmation | Consistent with structure | ¹H NMR, MS |

| Appearance | White to off-white solid | Visual Inspection |

Stability and Storage

The stability of this compound is intrinsically linked to the nature of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under basic conditions but is susceptible to cleavage under acidic conditions.

Key Stability Considerations:

-

pH: The compound is expected to be stable in neutral and basic aqueous solutions. However, in acidic environments, the Boc group can be readily cleaved, yielding 6-bromopyridin-3-amine.

-

Temperature: For long-term storage, it is recommended to keep the compound at 2-8°C.[1] Elevated temperatures may promote degradation over time.

-

Atmosphere: To prevent potential reactions with atmospheric components, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]

-

Light and Humidity: While specific photostability and hygroscopicity data are not available, it is good practice to store the compound in a tightly sealed, opaque container to protect it from light and moisture.

Table 2: Recommended Storage Conditions

| Condition | Recommendation |

| Temperature | 2-8°C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

| Container | Tightly sealed, opaque |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on general organic chemistry principles and analogous procedures, the following sections outline plausible methodologies.

Synthesis: Boc Protection of 6-bromopyridin-3-amine

The synthesis of this compound is typically achieved through the reaction of 6-bromopyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O).

General Experimental Protocol:

-

Dissolution: Dissolve 6-bromopyridin-3-amine in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

-

Base Addition (Optional but Recommended): Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature or 0°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified.

Purification

The primary methods for purifying this compound are column chromatography and recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel is the most common stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. The optimal solvent system would need to be determined empirically using TLC. A common starting point is a gradient from 10% to 50% ethyl acetate in hexanes.

Recrystallization:

-

A suitable solvent system for recrystallization would likely involve a polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, and a non-polar co-solvent. A mixture of ethanol/water, isopropanol/water, or ethyl acetate/hexanes could be explored.

Analytical Methods

¹H NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.

-

Expected Chemical Shifts (in CDCl₃, approximate):

-

Pyridyl Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).

-

NH Proton: A broad singlet, the chemical shift of which can be concentration-dependent.

-

tert-Butyl Protons: A sharp singlet around δ 1.5 ppm, integrating to 9 protons.

-

High-Performance Liquid Chromatography (HPLC):

While a specific validated method is not publicly available, a general reverse-phase HPLC method could be developed.

-

Column: A C18 column is a standard choice.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.

Conclusion

This compound is a stable compound when stored under recommended conditions of refrigeration and an inert atmosphere. Its purity is reliably assessed by NMR and MS, with typical commercial grades being ≥95%. While detailed, compound-specific experimental protocols for synthesis, purification, and analysis are not widely published, established methods for Boc protection, column chromatography, and standard analytical techniques provide a solid foundation for its handling and quality control in a research and development setting. Adherence to the storage and handling guidelines outlined in this document is crucial for maintaining the integrity and purity of this important synthetic intermediate.

References

Technical Guide on the Safety and Handling of tert-Butyl (6-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS No: 218594-15-1). The information herein is intended to support laboratory personnel in the safe management of this compound throughout its lifecycle, from receipt to disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 218594-15-1 |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 273.13 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

| Storage Temperature | 2-8°C under an inert atmosphere |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C under an inert atmosphere.

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |

| Skin Contact | Remove contaminated clothing. Wash skin with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention.[1] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.1. Ensure adequate ventilation.

-

Containment and Cleaning: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[2] Do not let the product enter drains.

Disposal Considerations

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Waste Segregation: Segregate waste containing this compound into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.

-

Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] All disposal activities must be in compliance with federal, state, and local regulations.[1] Engage a licensed hazardous waste disposal company for final disposition.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical workflow for handling this compound and the decision-making process for safety procedures.

Caption: General laboratory workflow for handling the compound.

References

The Strategic Utility of tert-Butyl (6-bromopyridin-3-yl)carbamate in Modern Medicinal Chemistry

A comprehensive analysis of a versatile building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic use of well-defined chemical scaffolds is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-Butyl (6-bromopyridin-3-yl)carbamate has emerged as a pivotal building block, offering medicinal chemists a versatile platform for the construction of complex molecules, most notably potent and selective kinase inhibitors. This in-depth technical guide explores the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, reactivity, and utility in the creation of next-generation targeted therapies.

The core value of this compound lies in its inherent chemical functionalities. The Boc-protected amine at the 3-position allows for controlled and regioselective reactions, while the bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions. This strategic arrangement enables the systematic and modular construction of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The pyridine core of the molecule can effectively mimic the hinge-binding region of ATP in the kinase active site, while the substituent introduced at the 6-position via cross-coupling can be tailored to achieve high potency and selectivity for the target kinase.

A notable example is the use of a derivative, tert-butyl --INVALID-LINK--carbamate, in the synthesis of novel thienopyridine-based tyrosine kinase inhibitors targeting the Recepteur d'Origine Nantais (RON) kinase and the c-Met kinase, both of which are implicated in tumor growth and metastasis.

Quantitative Biological Data

The following table summarizes the in vitro activity of a representative thienopyridine-based inhibitor synthesized using a derivative of this compound.

| Compound ID | Target Kinase | IC50 (nM) |

| 14d | RON | 15 |

| c-Met | 25 |

Table 1: In vitro inhibitory activity of a thienopyridine-based kinase inhibitor.

Experimental Protocols

The synthesis of kinase inhibitors from this compound and its derivatives frequently employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl or heteroaryl boronic acid with a derivative of this compound.

Materials:

-

tert-Butyl --INVALID-LINK--carbamate

-

Aryl/heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried reaction vessel, combine tert-butyl --INVALID-LINK--carbamate (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The strategic use of this compound in the synthesis of kinase inhibitors allows for the modulation of key cellular signaling pathways involved in cancer progression. The following diagrams illustrate a simplified representation of the RON kinase signaling pathway and a typical experimental workflow for the synthesis and evaluation of inhibitors derived from this building block.

Reactivity of the Bromine Atom in tert-Butyl (6-bromopyridin-3-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (6-bromopyridin-3-yl)carbamate is a pivotal building block in modern medicinal chemistry and organic synthesis. The strategic placement of the bromine atom at the 6-position of the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen and modulated by the tert-butoxycarbonyl (Boc) protected amino group at the 3-position, renders this molecule highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this substrate, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, quantitative data from representative systems, and mechanistic diagrams are presented to serve as a robust resource for researchers in drug discovery and development.

Introduction: Chemical Profile and Synthetic Utility

This compound, with the CAS Number 218594-15-1, is a solid compound at room temperature.[1] The presence of the reactive C-Br bond, coupled with the Boc-protected amine, makes it an exceptionally versatile intermediate. The Boc group serves a dual purpose: it modulates the electronic properties of the pyridine ring and acts as a protecting group for the amine, which can be deprotected in a later synthetic step to allow for further functionalization.

The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] These reactions enable the facile synthesis of complex biaryl, heteroaryl, and substituted amine structures that are prevalent in pharmacologically active molecules.[3][4]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organic halide.[5][6] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring.

Representative Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.[5] While specific data for this compound is not extensively published, the conditions used for the closely related 6-bromopyridin-3-amine provide an excellent starting point for optimization.[2]

| Component | Example Reagents and Conditions | Role | Reference |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Active catalyst for the cross-coupling cycle | [2][5] |

| Ligand | SPhos, P(t-Bu)₃ (Tri-tert-butylphosphine) | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination | [2][7] |

| Base | K₃PO₄ (Potassium phosphate), K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate) | Activates the boronic acid and facilitates the transmetalation step | [2][5] |

| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates | Source of the new carbon substituent | [5][8] |

| Solvent | 1,4-Dioxane/Water, DMF (Dimethylformamide), Toluene | Solubilizes reactants and influences reaction rate and yield | [2][5] |

| Temperature | 85-150 °C (Conventional or Microwave Heating) | Provides energy to overcome activation barriers | [5][9] |

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar aminobromopyridines.[9]

-

Reaction Setup: In a dry Schlenk flask or microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2][9]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][9]

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a separate ligand.[5][9]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[5][9]

-

Heating: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 85–95 °C) for the required time (typically 3-18 hours), or heat in a microwave reactor (e.g., 120-150 °C for 10-30 minutes).[5][9] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[2]

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[4][10] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. For this compound, this allows for the introduction of a new amino substituent at the 6-position.

Representative Reaction Conditions

The choice of ligand is particularly critical in Buchwald-Hartwig amination to promote the C-N bond-forming reductive elimination step.[4] Strong, non-nucleophilic bases are typically required.

| Component | Example Reagents and Conditions | Role | Reference |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ | Source of the active Pd(0) catalyst | [4][11] |

| Ligand | XPhos, RuPhos, t-BuXPhos, t-BuBrettPhos | Bulky, electron-rich phosphine ligands that facilitate the catalytic cycle | [11][12] |

| Base | NaOt-Bu (Sodium tert-butoxide), LiHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ | Deprotonates the amine coupling partner | [2][11] |

| Amine | Primary amines, Secondary amines, Ammonia equivalents | The nitrogen nucleophile | [4][13] |

| Solvent | Toluene, Tetrahydrofuran (THF) | Anhydrous, non-polar aprotic solvents are typical | [2][4] |

| Temperature | 65-110 °C | Reaction temperatures vary based on substrate reactivity | [2][9] |

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guide based on established methods.[2][4]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).

-

Reactant Addition: Add this compound and the amine coupling partner.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

-

Heating: Seal the flask and heat the reaction mixture to the required temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride if LiHMDS is used), and dilute with an organic solvent.[2]

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired N-substituted product.

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[14] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[15]

Representative Reaction Conditions

Classic Sonogashira conditions employ a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have also been developed to avoid issues with alkyne homocoupling.[15][16]

| Component | Example Reagents and Conditions | Role | Reference |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the C-C bond formation | [16] |

| Copper(I) Co-catalyst | CuI (Copper(I) iodide) | Facilitates the transmetalation step by forming a copper acetylide | [14] |

| Ligand | PPh₃ (Triphenylphosphine) or other phosphine ligands | Stabilizes the palladium catalyst | [16] |

| Base | Et₃N (Triethylamine), Piperidine, Diisopropylamine | Acts as both a base and often as the solvent | [16] |

| Alkyne | Terminal alkynes (Aryl or Alkyl) | The C(sp) coupling partner | [14] |

| Solvent | THF, DMF, Acetonitrile | Used to solubilize reagents, especially in copper-free variants | [14][15] |

| Temperature | Room Temperature to 80 °C | Reactions are often run under mild conditions | [14][15] |

Detailed Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a typical copper-catalyzed Sonogashira reaction.

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or Et₃N).

-

Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) iodide (CuI) catalyst to the flask under a positive pressure of inert gas.

-

Base Addition: If not used as the solvent, add the amine base (e.g., Et₃N).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Wash the filter cake with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired arylalkyne product.

Visualization: Sonogashira Catalytic Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

General Experimental Workflow

The execution of these cross-coupling reactions follows a standardized workflow that ensures safety, reproducibility, and purity of the final product.

References

- 1. This compound | 218594-15-1 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

Role of the Boc protecting group in tert-Butyl (6-bromopyridin-3-yl)carbamate

An In-Depth Technical Guide to the Role of the Boc Protecting Group in tert-Butyl (6-bromopyridin-3-yl)carbamate

For: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the use of protecting groups is a cornerstone of strategy. This guide focuses on this compound, a versatile building block whose synthetic utility is critically dependent on the tert-butyloxycarbonyl (Boc) protecting group. The Boc group serves to temporarily mask the reactivity of the amino functionality on the pyridine ring, thereby enabling selective chemical transformations at other sites. This document provides a detailed examination of the Boc group's role in modulating reactivity, detailed experimental protocols for its installation and removal, and its application in key synthetic reactions such as palladium-catalyzed cross-couplings.

Introduction to Protecting Group Strategy

Multi-step organic synthesis often requires the sequential modification of different functional groups within a molecule. A significant challenge arises when a reagent intended for one functional group can also react with another. Protecting groups are chemical moieties that are temporarily attached to a reactive site to render it inert to specific reaction conditions.[1] An ideal protecting group should be easy to introduce, stable during subsequent synthetic steps, and readily removable under mild conditions that do not affect the rest of the molecule.[1]

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in non-peptide chemistry.[2][3] Its popularity stems from its general stability towards nucleophiles and basic conditions, and its facile cleavage under acidic conditions.[4][5] In the context of this compound, the Boc group is indispensable for unlocking the synthetic potential of the 2-bromo-5-aminopyridine scaffold.

The Core Function of the Boc Group in this compound

The primary role of the Boc group in this compound is to deactivate the amino group at the 3-position of the pyridine ring, thereby allowing for selective chemistry to be performed at the 6-position.

-

Modulation of Reactivity : Amines are both nucleophilic and basic.[1] The Boc group, being an electron-withdrawing carbamate, significantly reduces the nucleophilicity and basicity of the attached nitrogen atom. This prevents unwanted side reactions such as N-alkylation, N-acylation, or protonation during subsequent synthetic steps, particularly those involving electrophiles or strong bases.

-

Enabling Selective C-C and C-N Bond Formation : The bromine atom at the 6-position is a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). With the amino group masked, these reactions can proceed cleanly at the C-Br bond without interference. For instance, Suzuki coupling reactions with boronic acids can be performed to introduce new aryl or alkyl substituents, a common strategy in the synthesis of complex pharmaceutical intermediates.[6]

-

Improving Physicochemical Properties : The introduction of the bulky, lipophilic Boc group can alter the physical properties of the parent amine, often making it more soluble in common organic solvents and more amenable to purification by chromatography or crystallization.

The logical workflow for utilizing this protected intermediate is outlined below.

Caption: General synthetic workflow utilizing the Boc-protected intermediate.

Experimental Protocols

Boc Protection of 5-Amino-2-bromopyridine

The installation of the Boc group is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]

Caption: Simplified mechanism of amine protection with (Boc)₂O.

Protocol: A solution of 5-amino-2-bromopyridine (1.0 eq) is prepared in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2][3] A base, typically 1.5 to 3.0 equivalents of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is added to the solution.[2][7] Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) is then added, often portion-wise or as a solution, and the mixture is stirred at room temperature.[2][8] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[8]

| Parameter | Condition 1 | Condition 2 (Patented)[7][9] |

| Amine | 5-Amino-2-bromopyridine | Aminopyridine |

| Reagent | (Boc)₂O | (Boc)₂O |

| Base | Triethylamine (TEA) | Triethylamine (TEA) |

| Additives | DMAP (catalytic) | EDCI (1.5 eq), HOBT (0.05 eq) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | Room Temperature | Room Temperature |

| Time | 2-12 hours | 0.5-2 hours |

| Yield | Generally >85% | 80-90% |

Application in Suzuki Cross-Coupling

With the amine protected, the bromide at the 6-position serves as an excellent electrophilic partner in Suzuki cross-coupling reactions.

Protocol: To a reaction vessel purged with an inert gas (e.g., Argon), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[6] A suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added.[6] The mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

| Parameter | Example Condition[6] |

| Electrophile | tert-Butyl bis(4-bromophenyl)carbamate |

| Nucleophile | (4-(hexyloxy)phenyl)boronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene / H₂O |

| Temperature | 100 °C |

| Yield | 73% |

(Note: The cited example uses a bis-bromophenyl carbamate, but the conditions are directly analogous to those used for this compound).

Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[3][10] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide, which are volatile byproducts that are easily removed.[1][11]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol: The Boc-protected compound is dissolved in a suitable organic solvent, such as dichloromethane (DCM), 1,4-dioxane, or methanol.[2][11] An excess of a strong acid is added. Common choices include trifluoroacetic acid (TFA), often used as a 25-50% solution in DCM, or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane).[2][10] The reaction is typically stirred at room temperature for 1-4 hours. Deprotection is usually rapid and can be monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. If a salt (e.g., hydrochloride or trifluoroacetate) is formed, it can be neutralized with a base during aqueous workup to isolate the free amine.

| Reagent System | Solvent | Temperature | Key Features |

| TFA | Dichloromethane (DCM) | Room Temp | Fast, efficient; volatile byproducts.[2][3] |

| HCl | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temp | Forms HCl salt of the amine, often precipitates.[2][12][13] |

| H₂SO₄ | t-Butyl acetate | Room Temp | Can be selective for N-Boc over t-butyl esters.[14] |

| Oxalyl Chloride | Methanol | Room Temp | Mild alternative to strong Brønsted acids.[13] |

| K₂CO₃ | Methanol / H₂O | Reflux | Basic condition, suitable for acid-sensitive substrates.[12] |

A potential complication of acid-mediated deprotection is the formation of the electrophilic t-butyl cation, which can alkylate nucleophilic sites on the substrate or product.[11] The use of "scavengers" like anisole or thioanisole can trap this cation and prevent unwanted side reactions.[4]

Conclusion

The tert-butyloxycarbonyl (Boc) group plays a multifaceted and critical role in the chemistry of this compound. By effectively "silencing" the reactive amino group, it unlocks a versatile synthetic pathway for the functionalization of the pyridine ring, primarily through cross-coupling reactions at the bromo position. Its straightforward introduction, robust stability under a variety of non-acidic conditions, and clean, high-yield removal make it an exemplary tool for researchers in medicinal chemistry and drug development. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging this valuable building block to its full potential in the synthesis of complex molecular targets.

References

- 1. nbinno.com [nbinno.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using tert-Butyl (6-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring is crucial for modulating the pharmacological properties of these molecules. tert-Butyl (6-bromopyridin-3-yl)carbamate has emerged as a versatile and valuable building block in this endeavor. The presence of a bromine atom at the 6-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the Boc-protected amine at the 3-position provides a handle for further derivatization or can be deprotected to reveal a primary amine. This document provides detailed application notes and protocols for the use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl- and 6-Heteroaryl-pyridin-3-amines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-biaryl structures. Using this compound, a wide range of aryl and heteroaryl substituents can be introduced at the 6-position of the pyridine ring.

General Reaction Scheme:

Suzuki Coupling Protocols for tert-Butyl (6-bromopyridin-3-yl)carbamate: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols and comparative data for the Suzuki-Miyaura cross-coupling of tert-butyl (6-bromopyridin-3-yl)carbamate with various arylboronic acids. This versatile building block is crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The following sections offer a comprehensive guide for researchers, scientists, and drug development professionals to facilitate the efficient synthesis of substituted 5-aminopyridine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction's tolerance of a wide range of functional groups and generally high yields make it an invaluable tool in medicinal chemistry. The substrate, this compound, features a Boc-protected amine, which can influence the electronic properties and reactivity of the pyridine ring compared to its unprotected counterpart, 6-bromopyridin-3-amine. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal yields and minimizing side reactions.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl (6-bromopyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-bromopyridin-3-yl)carbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporate[1]s a pyridine ring, a common scaffold in pharmacologically active compounds, substituted with a bromine atom and a Boc-protected amine. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The tert-butoxycarbonyl[2] (Boc) protecting group on the amino function at the 3-position allows for regioselective reactions and can be readily removed under acidic conditions for further functionalization.

This document provides d[3]etailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as a key building block. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are fundamental transformations for the synthesis of complex substituted aminopyridine derivatives, which are prevalent in numerous drug candidates and biologically active molecules.

General Consideratio[2][4][5]ns for Cross-Coupling Reactions

All reactions should be conducted under an inert atmosphere, such as argon or nitrogen, using anhydrous solvents to prevent the deactivation of the catalyst and reagents. The progress of the react[2]ions can be conveniently monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Suzuki-Miyau[6]ra Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine ring and various aryl or vinyl groups. This reaction is widely e[4]mployed in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.

General Reaction Sc[8]heme

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | SPhos | K₂CO₃ | Toluene | 110 | 8 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) / P(t-Bu)₃ (6) | P(t-Bu)₃ | Cs₂CO₃ | n-Butanol | RT | 0.5-2 | 80-92 |

Experimental Prot[9]ocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylpho[4]sphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate ([4]K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous 1,4-dioxane[4] and degassed water (4:1 mixture)

Procedure:

-

To a [4]Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium cat[4]alyst to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mix[4]ture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. This reaction is particul[5]arly valuable in drug discovery for creating diverse amine libraries.

General Reaction Sc[10]heme

Caption: General scheme of the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 88-96 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-93 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 12 | 82-90 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

XPhos (4 mol%)

-

Anhydrous Toluene

[5]Procedure:

-

In a [5]Schlenk flask under an inert atmosphere, combine this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add anhydrous toluene[5] via syringe.

-

Seal the flask and he[5]at the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction'[2]s progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-